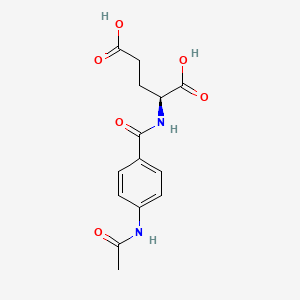

N-(4-acetamidobenzoyl)-L-glutamic acid

CAS No.: 60474-41-1

Cat. No.: VC8362425

Molecular Formula: C14H16N2O6

Molecular Weight: 308.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60474-41-1 |

|---|---|

| Molecular Formula | C14H16N2O6 |

| Molecular Weight | 308.29 g/mol |

| IUPAC Name | (2S)-2-[(4-acetamidobenzoyl)amino]pentanedioic acid |

| Standard InChI | InChI=1S/C14H16N2O6/c1-8(17)15-10-4-2-9(3-5-10)13(20)16-11(14(21)22)6-7-12(18)19/h2-5,11H,6-7H2,1H3,(H,15,17)(H,16,20)(H,18,19)(H,21,22)/t11-/m0/s1 |

| Standard InChI Key | MGJNINDWRXYHBA-NSHDSACASA-N |

| Isomeric SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

| SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O |

Introduction

Chemical Identification and Nomenclature

N-(4-Acetamidobenzoyl)-L-glutamic acid is systematically named (2S)-2-[(4-acetamidobenzoyl)amino]pentanedioic acid under IUPAC conventions . Its structure integrates a para-acetamidobenzoyl group linked via an amide bond to the α-amino group of L-glutamic acid. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 60474-41-1 |

| Molecular Formula | |

| Molecular Weight | 308.29 g/mol |

| PubChem CID | 3080868 |

| SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)NC@@HC(=O)O |

| InChI Key | MGJNINDWRXYHBA-NSHDSACASA-N |

Synonyms include 4-acetamidobenzoyl-L-glutamate, Apabglu, and p-acetamidobenzoylglutamate . The compound’s stereochemistry is defined by the S-configuration at the glutamic acid’s α-carbon, critical for potential chiral interactions in biological systems .

Synthesis and Preparation Methods

A patented preparation method (CN105439895A) describes the synthesis of N-(4-aminobenzoyl)-L-glutamic acid, a precursor to the target compound . While the patent focuses on the aminobenzoyl derivative, acetylation of the aromatic amine group would yield N-(4-acetamidobenzoyl)-L-glutamic acid. Key steps include:

-

Condensation Reaction: L-glutamic acid reacts with 4-nitrobenzoyl chloride under alkaline conditions to form N-(4-nitrobenzoyl)-L-glutamic acid.

-

Reduction: Catalytic hydrogenation reduces the nitro group to an amine, yielding N-(4-aminobenzoyl)-L-glutamic acid.

-

Acetylation: Treatment with acetic anhydride acetylates the aromatic amine, producing the final compound .

Reaction conditions (temperature, solvent, catalysts) are optimized to achieve high yields and purity. For instance, the reduction step employs palladium on carbon (Pd/C) under hydrogen gas, while acetylation uses pyridine as a base to scavenge HCl .

Structural and Conformational Analysis

Molecular Geometry

The compound’s structure features:

-

A glutamic acid backbone with two carboxylic acid groups and one α-amine.

-

A 4-acetamidobenzoyl group attached to the α-amine via an amide bond.

-

Stereochemical specificity at the α-carbon (S-configuration) .

The planar acetamidobenzoyl moiety may facilitate π-π stacking interactions, while the glutamic acid’s carboxylates enable hydrogen bonding or metal coordination.

3D Conformation

PubChem’s 3D conformer model reveals a bent conformation where the benzoyl group folds over the glutamic acid chain, minimizing steric clashes . This arrangement likely influences solubility and molecular recognition.

Spectroscopic Data

While experimental spectra are unavailable, computational predictions (e.g., IR, NMR) can be inferred:

-

IR: Stretching vibrations for amide I (~1650 cm⁻¹), carboxylic acid O-H (~2500-3000 cm⁻¹), and aromatic C-H (~3000-3100 cm⁻¹).

-

NMR: Distinct signals for acetamido methyl protons (~2.1 ppm), aromatic protons (~7.6–7.8 ppm), and glutamic acid’s α-proton (~4.3 ppm) .

Biological Significance and Hypothesized Mechanisms

Though direct studies are scarce, structural analogs suggest potential biological roles:

Enzyme Inhibition

Glutamic acid derivatives often inhibit enzymes like γ-glutamyl transpeptidase (GGT) or glutamate decarboxylase (GAD). The acetamidobenzoyl group may enhance binding affinity to hydrophobic enzyme pockets.

Antimicrobial Activity

Benzoyl-substituted glutamates exhibit bacteriostatic effects by disrupting folate synthesis. The acetamido group could modulate membrane permeability.

Neuropharmacology

As a glutamate analog, the compound might interact with NMDA or AMPA receptors, though its bulkiness may limit blood-brain barrier penetration.

Future Research Directions

-

In Vitro Bioactivity Screening: Test against enzyme targets (e.g., GGT, dihydrofolate reductase) and cancer cell lines.

-

ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity using in silico models or rodent studies.

-

Structural Optimization: Modify the acetamido or benzoyl groups to enhance potency or reduce off-target effects.

-

Crystallography: Resolve X-ray structures to elucidate binding modes with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume